molecular formula C14H19NO B12634004 N-Butyl-2-cyclopropylbenzamide CAS No. 918867-69-3

N-Butyl-2-cyclopropylbenzamide

Cat. No.: B12634004
CAS No.: 918867-69-3
M. Wt: 217.31 g/mol
InChI Key: YAFIVBDYMTUAQH-UHFFFAOYSA-N
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Description

N-Butyl-2-cyclopropylbenzamide is a benzamide derivative characterized by a cyclopropyl substituent at the 2-position of the benzamide core and an n-butyl group attached to the amide nitrogen. Benzamides are a class of organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

Properties

CAS No.

918867-69-3

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-butyl-2-cyclopropylbenzamide

InChI

InChI=1S/C14H19NO/c1-2-3-10-15-14(16)13-7-5-4-6-12(13)11-8-9-11/h4-7,11H,2-3,8-10H2,1H3,(H,15,16)

InChI Key

YAFIVBDYMTUAQH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-cyclopropylbenzamide typically involves the reaction of 2-cyclopropylbenzoic acid with n-butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-cyclopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-2-cyclopropylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-2-cyclopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key properties of N-Butyl-2-cyclopropylbenzamide and related benzamide derivatives, with data extrapolated from available evidence and analogous compounds:

Compound Name Substituents Key Properties/Applications Toxicity/Safety Data Reference Source
This compound 2-cyclopropyl, N-butyl Hypothesized applications in drug discovery (e.g., kinase inhibition); enhanced lipophilicity due to cyclopropyl and alkyl chain No published toxicity data N/A
2-Aminobenzamide 2-amino, no N-alkylation Used in glycosylation studies, glycan analysis tools (e.g., GlycoBase); moderate water solubility due to polar amino group Low acute toxicity (cell-based assays) Frontiers in Chemistry (2018)
N-(2-Ethylhexyl)benzamide N-(2-ethylhexyl) Industrial R&D applications; high hydrophobicity due to branched alkyl chain Insufficient toxicity data; requires professional handling Key Organics Ltd. (2017)

Key Findings:

Structural Influence on Solubility: The cyclopropyl group in this compound likely reduces water solubility compared to 2-aminobenzamide, which benefits from hydrogen bonding via its amino group. This difference may limit its utility in aqueous systems but enhance membrane permeability in biological contexts . N-(2-Ethylhexyl)benzamide exhibits even lower solubility due to its bulky branched alkyl chain, aligning with industrial applications requiring hydrophobic properties .

Bioactivity and Applications: 2-Aminobenzamides are well-documented in glycosylation engineering and analytical biochemistry (e.g., glycan profiling), leveraging their polar substituents for enzyme interactions .

Toxicity and Safety :

  • Both this compound and N-(2-Ethylhexyl)benzamide lack comprehensive toxicity profiles, underscoring the need for rigorous safety evaluations in research settings .

Biological Activity

N-Butyl-2-cyclopropylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a butyl group and a cyclopropyl group attached to a benzamide backbone. This structural arrangement contributes to its biological activity and potential therapeutic applications.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation by binding to certain enzymes or receptors. Understanding these mechanisms is crucial for developing therapeutic strategies that leverage the compound's properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for further exploration in antimicrobial therapy.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could have significant implications for treating conditions characterized by excessive inflammation.

3. Antitumor Activity

Similar compounds within the benzamide class have shown antitumor activity, suggesting that this compound may possess similar properties. However, specific studies on this compound's antitumor effects are still needed to confirm its efficacy in cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various pathogens
Anti-inflammatoryModulates inflammatory pathways
AntitumorPotential antitumor effects suggested

Case Study: Antiparasitic Activity

In a comparative study of structurally similar compounds, it was found that modifications to the cyclopropyl group significantly impacted antiparasitic activity. The removal or alteration of this group led to a marked decrease in efficacy, highlighting its importance in maintaining biological activity . For example, compounds with cyclopropyl substitutions demonstrated EC50 values ranging from 0.14 μM to over 10 μM depending on structural variations .

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